molecular formula C25H32N2O5S B2896417 Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate CAS No. 1021041-15-5

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

Cat. No. B2896417
CAS RN: 1021041-15-5
M. Wt: 472.6
InChI Key: CVKQAJFMPQMDSX-UHFFFAOYSA-N
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Description

“Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate” is likely an organic compound that contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The tosyl group (Ts) is a good leaving group in nucleophilic substitution reactions, and the acetamido group (CONH2) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperidine ring attached to a benzene ring via a tosyl group and an acetamido group. The butyl group would be attached to the benzene ring .


Chemical Reactions Analysis

The tosyl group in this compound makes it a good candidate for nucleophilic substitution reactions . The piperidine ring could also undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, compounds with a piperidine ring are stable and can be crystallized for analysis .

Scientific Research Applications

Electrochemical Oxidation Catalysis

A study developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) to oxidize primary alcohols and aldehydes to carboxylic acids. This method facilitates transformations under mild conditions, retaining stereochemistry, and exemplifies the utility in synthesizing precursors for medications like levetiracetam, used to treat epilepsy (Rafiee et al., 2018).

Synthetic Chemistry

Research on the synthesis of N-acetylneuraminic acid from specific precursors demonstrates the versatility of acetamido derivatives in constructing complex molecules. This method involves Michael addition and subsequent transformations, highlighting the strategic use of these compounds in synthetic organic chemistry (Baumberger & Vasella, 1986).

Photopolymerization

A novel alkoxyamine bearing a chromophore group was proposed as a photoiniferter, demonstrating the application of acetamido derivatives in materials science. This compound facilitates the generation of radicals under UV irradiation, influencing the photopolymerization processes (Guillaneuf et al., 2010).

Iron-Catalyzed Benzylation

A study on iron-catalyzed benzylation of 1,3-dicarbonyl compounds shows how acetamido derivatives can be employed as reagents in catalytic processes to produce benzylated products. This method offers a cost-effective alternative for synthesizing pharmaceutically relevant molecules (Kischel et al., 2007).

Oxidative Reactions

The synthesis and application of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in oxidative reactions are discussed, showcasing the compound's role as an oxidizing agent for alcohols and ethers. This research underlines the environmental and economic advantages of using such metal-free oxidants in organic synthesis (Mercadante et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs that contain a piperidine ring work by interacting with receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

Future research could involve studying the reactivity of this compound and its potential uses. It could also involve developing more efficient synthesis methods .

properties

IUPAC Name

butyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-3-4-17-32-25(29)20-10-12-21(13-11-20)26-24(28)18-22-7-5-6-16-27(22)33(30,31)23-14-8-19(2)9-15-23/h8-15,22H,3-7,16-18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKQAJFMPQMDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate

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